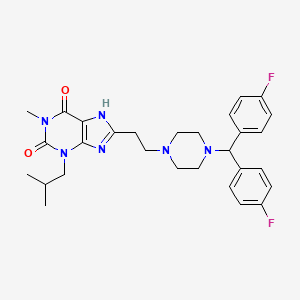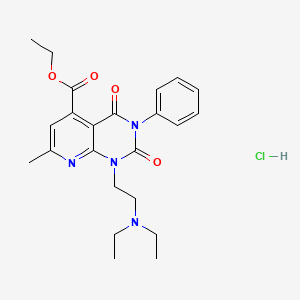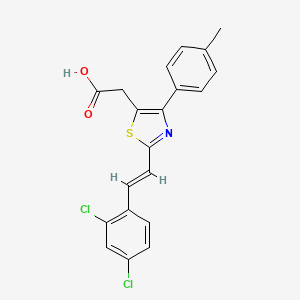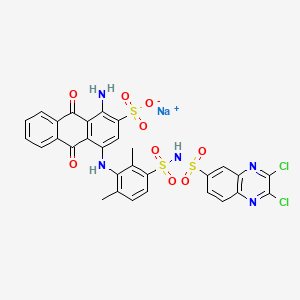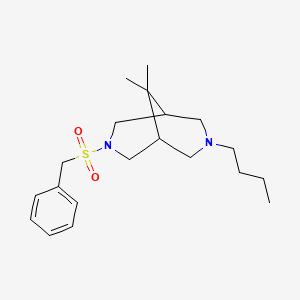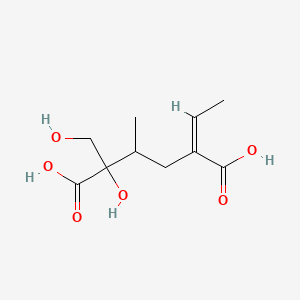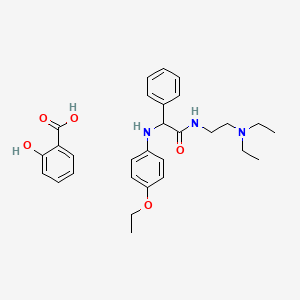
N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes diethylamino, ethoxyanilino, and phenylacetamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Diethylaminoethyl Group: This step involves the reaction of diethylamine with an appropriate alkyl halide under basic conditions.
Introduction of the Ethoxyanilino Group: This step may involve the reaction of p-ethoxyaniline with a suitable acylating agent.
Formation of the Phenylacetamide Group: This step involves the reaction of phenylacetic acid with an amine to form the amide bond.
Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production may also involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Diethylamino)ethyl)-2-(p-methoxyanilino)-2-phenylacetamide
- N-(2-(Diethylamino)ethyl)-2-(p-propoxyanilino)-2-phenylacetamide
- N-(2-(Diethylamino)ethyl)-2-(p-butoxyanilino)-2-phenylacetamide
Uniqueness
N-(2-(Diethylamino)ethyl)-2-(p-ethoxyanilino)-2-phenylacetamide salicylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its ethoxyanilino group, in particular, may influence its solubility, reactivity, and interaction with biological targets.
Conclusion
This compound is a complex compound with potential applications in various scientific fields. Understanding its synthesis, chemical reactions, and mechanism of action can provide valuable insights into its potential uses and benefits. Further research is needed to fully explore its properties and applications.
Properties
CAS No. |
83864-35-1 |
|---|---|
Molecular Formula |
C29H37N3O5 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(4-ethoxyanilino)-2-phenylacetamide;2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H31N3O2.C7H6O3/c1-4-25(5-2)17-16-23-22(26)21(18-10-8-7-9-11-18)24-19-12-14-20(15-13-19)27-6-3;8-6-4-2-1-3-5(6)7(9)10/h7-15,21,24H,4-6,16-17H2,1-3H3,(H,23,26);1-4,8H,(H,9,10) |
InChI Key |
YXYSATNMDUYUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


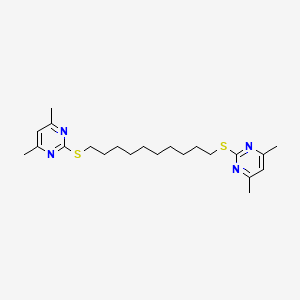
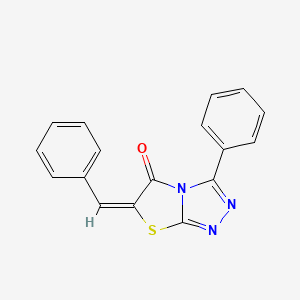
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)
